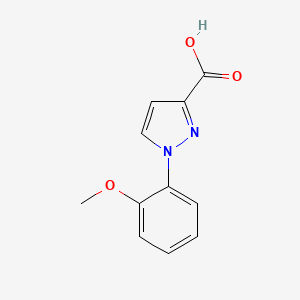
1h-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolone derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid: A simpler analog without the methoxyphenyl group, used in similar applications.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: A derivative with methyl substitutions, used in biochemical research.
1H-Pyrazole-4-carboxylic acid: Another analog with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl) is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This substitution can also influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-7-6-8(12-13)11(14)15/h2-7H,1H3,(H,14,15) |
Clé InChI |
MVDSLZDZCOARAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
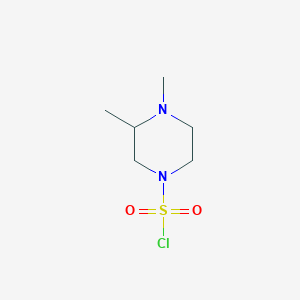
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
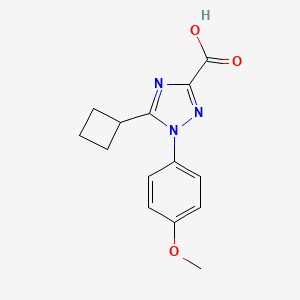
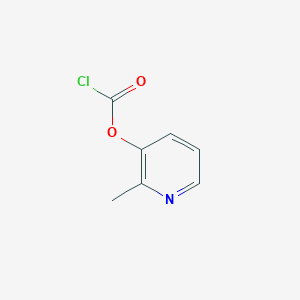
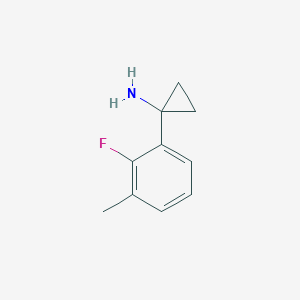
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
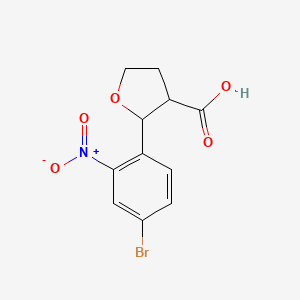
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
